(3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a furan ring, an oxadiazole ring, and a piperidine ring. The compound has a molecular weight of 359.333.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, similar compounds often undergo reactions such as the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .Scientific Research Applications
Synthesis and Biological Evaluation
- A study on the synthesis and in vitro antimicrobial activity of related 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives found that certain compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
- Research on microwave-assisted synthesis, biological evaluation, and docking studies of novel Pyrazoline derivatives as potent anti-inflammatory and antibacterial agents revealed that some compounds showed high in vivo anti-inflammatory and potent antibacterial activity, highlighting their therapeutic potential (Ravula et al., 2016).
Chemical Synthesis and Structural Analysis
- A photochemical methodology was developed for the synthesis of 3-amino- (or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles, indicating a novel approach for synthesizing fluorinated heterocyclic compounds (Buscemi et al., 2001).
- The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride through a series of chemical reactions showcased a practical method for preparing such compounds, with implications for material science and pharmaceutical synthesis (Zheng Rui, 2010).
Material Science and Surface Analysis
- Thermal, optical, etching, structural studies, and theoretical calculations of a related compound were conducted to evaluate its physical properties and potential applications in material science, demonstrating the importance of structural and electronic analysis in developing new materials (Karthik et al., 2021).
Corrosion Inhibition
- The inhibitive effect of organic inhibitors on the corrosion of mild steel in acidic medium was studied, revealing that synthesized compounds such as [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone showed significant corrosion inhibition efficiency, indicating their utility in industrial applications (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3/c19-13-4-3-12(10-14(13)20)18(24)23-7-5-11(6-8-23)16-21-22-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHLKNWQRSLLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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